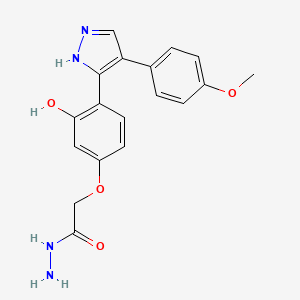

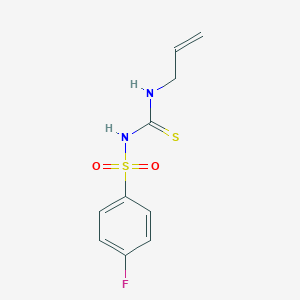

![molecular formula C19H16ClN3O2 B2561669 N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide CAS No. 2034474-53-6](/img/structure/B2561669.png)

N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-([2,4’-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of heterocyclic compound consisting of two pyridine rings . The molecule also contains a benzamide group, which is a type of carboxamide. The presence of the chloro and methoxy substituents suggests that this compound may have interesting chemical properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, bipyridine compounds are often synthesized through methods such as the Zincke reaction . This involves a cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis (2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts .Molecular Structure Analysis

The structure of this compound, based on its name, would include a bipyridine ring system attached to a benzamide group via a methylene bridge. The benzamide group would have a chloro substituent at the 5-position and a methoxy substituent at the 2-position .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups .Aplicaciones Científicas De Investigación

Molecular Interaction and Structure Analysis

N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide has been studied for its molecular interactions and structure. In research by Karabulut et al. (2014), the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, was analyzed using X-ray diffraction and DFT calculations to understand the influence of intermolecular interactions on molecular geometry. This study provides insights into how such compounds' structures can be influenced by their environment, which is essential for designing drugs with desired properties (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Pharmacological Evaluation of Derivatives

The pharmacological properties of derivatives of this compound have been explored. A study by Faizi et al. (2017) on 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives revealed their potential as anticonvulsant agents. These compounds, containing essential functional groups for binding to benzodiazepine receptors, showed considerable activity in tests, indicating their potential use in treating convulsions (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Radiolabeling and PET Tracer Development

The development of positron emission tomography (PET) tracers involves the synthesis and radiolabeling of compounds like this compound. Lacivita et al. (2010) described the creation of a PET tracer for dopamine D(4) receptors, highlighting the importance of structural features in improving brain penetration and reducing nonspecific binding. Such research is crucial for advancing neuroimaging and understanding neurological conditions (Lacivita, De Giorgio, Lee, Rodeheaver, Weiss, Fracasso, Caccia, Berardi, Perrone, Zhang, Maeda, Higuchi, Suhara, Schetz, & Leopoldo, 2010).

Chemodivergent Annulations and Synthesis

The compound has also been involved in studies focusing on chemodivergent annulations, a type of chemical reaction important for synthesizing complex molecules. Research by Xu et al. (2018) on Rh(III)-catalyzed annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation demonstrates the compound's role in developing new synthetic methodologies. Such studies contribute to the broader field of organic synthesis, enabling the creation of novel compounds with potential applications in various domains (Xu, Zheng, Yang, & Li, 2018).

Luminescent and Magnetic Properties

Lastly, the luminescent and magnetic properties of complexes involving similar compounds have been investigated. Wang et al. (2020) explored the synthesis and properties of pentanuclear complexes, including N,2-dihydroxy-3-methoxybenzamide, revealing their potential for applications in materials science. Such studies open up possibilities for using these compounds in developing new materials with unique optical and magnetic characteristics (Wang, Liu, Guo, Wang, Sha, & Zhang, 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

5-chloro-2-methoxy-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2/c1-25-17-5-4-15(20)11-16(17)19(24)23-12-14-3-2-8-22-18(14)13-6-9-21-10-7-13/h2-11H,12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTZJRDXYVUJGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

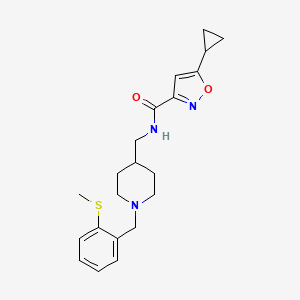

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2561593.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-ethoxy-1-naphthamide](/img/structure/B2561594.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-(2-chlorophenyl)propanoate](/img/structure/B2561596.png)

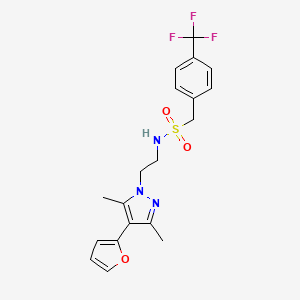

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2561597.png)

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2561598.png)

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2561601.png)

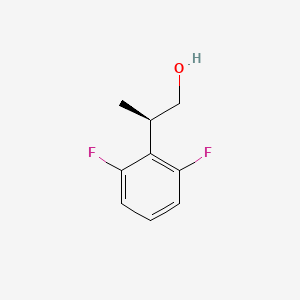

![N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2561608.png)